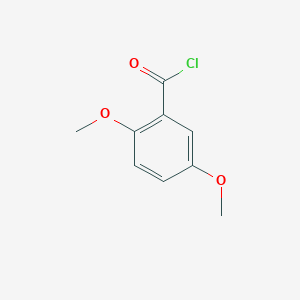

2,5-Dimethoxybenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARKPRSRXZGKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170777 | |

| Record name | 2,5-Dimethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17918-14-8 | |

| Record name | 2,5-Dimethoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17918-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxybenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017918148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethoxybenzoyl Chloride for Advanced Synthesis

CAS Number: 17918-14-8[1][2][3] Molecular Formula: C₉H₉ClO₃[1][2] Molecular Weight: 200.62 g/mol [2]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 2,5-Dimethoxybenzoyl chloride. It details the compound's physicochemical properties, a validated synthesis protocol, an analysis of its chemical reactivity, and critical safety information. The strategic importance of this reagent lies in its function as a versatile intermediate for introducing the 2,5-dimethoxyphenyl moiety, a common structural motif in medicinally relevant molecules.

Physicochemical and Spectroscopic Data

This compound is a reactive acyl chloride, typically presenting as a liquid at room temperature.[4] Its utility in organic synthesis is largely dictated by the electrophilic nature of the carbonyl carbon, which is modulated by the electronic effects of the two methoxy substituents on the aromatic ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 17918-14-8 | [1][2][3] |

| Molecular Formula | C₉H₉ClO₃ | [1][2] |

| Molecular Weight | 200.62 g/mol | [2] |

| Physical State | Liquid | [4] |

| IUPAC Name | This compound | [1] |

| InChI Key | YARKPRSRXZGKNI-UHFFFAOYSA-N | [1][2] |

Synthesis Protocol: From Carboxylic Acid to Acyl Chloride

The most reliable and widely practiced method for the preparation of this compound is the reaction of the parent carboxylic acid, 2,5-dimethoxybenzoic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts (HCl and SO₂), which are gaseous.[5][6]

The addition of a catalytic amount of N,N-dimethylformamide (DMF) is crucial for this reaction. DMF acts as a catalyst by first reacting with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=C(H)Cl]⁺Cl⁻. This intermediate is a much more potent acylating agent than thionyl chloride itself, accelerating the conversion of the carboxylic acid to the highly reactive acyl chloride.[5]

Step-by-Step Experimental Protocol

Reaction: 2,5-Dimethoxybenzoic Acid + SOCl₂ → this compound

-

Reaction Setup: In a two-necked round-bottom flask dried under vacuum and maintained under an inert nitrogen atmosphere, add 2,5-dimethoxybenzoic acid (1.0 eq). Equip the flask with a magnetic stir bar and a reflux condenser connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the acidic gases produced.[5][7]

-

Solvent and Reagent Addition: Add an anhydrous, inert solvent such as toluene or dichloromethane (DCM). To this stirring suspension, add thionyl chloride (1.5–2.0 eq) dropwise at room temperature.[6][7]

-

Catalyst Addition: Carefully add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops per 10 mmol of acid) via syringe.[5] Vigorous evolution of gas (SO₂ and HCl) is expected.

-

Reaction Progression: Heat the mixture to a gentle reflux (typically 80-90°C for toluene) and maintain for 2-4 hours.[6] The progress of the reaction can be monitored by the cessation of gas evolution. For analytical monitoring, a small aliquot can be carefully quenched with methanol and analyzed by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.[8]

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess solvent and unreacted thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, co-evaporation with an inert solvent like toluene can be performed two to three times.[5]

-

Product: The resulting crude this compound is often obtained as an oil and can be used directly in subsequent reactions without further purification, assuming high conversion.[7][9] If necessary, purification can be achieved by vacuum distillation.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

Aroyl chlorides are powerful acylating agents, serving as indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[10] this compound is an excellent electrophile for reacting with a wide range of nucleophiles, such as amines and alcohols, to form stable amide and ester linkages, respectively.

Amide Bond Formation

The reaction of this compound with primary or secondary amines is a robust and high-yielding method for synthesizing N-substituted benzamides. These reactions are typically rapid and conducted at or below room temperature in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[9] A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is required to scavenge the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[9][11]

This transformation is fundamental in drug development, where the amide bond is a cornerstone of peptide and small molecule drug structures. While specific examples citing the use of this compound in the synthesis of named drug candidates are not prevalent in publicly accessible literature, its structural motif is relevant. For instance, various substituted anilinoquinazolines and related heterocyclic structures have been identified as potent kinase inhibitors for cancer therapy, and their synthesis often involves the formation of amide bonds with substituted benzoyl chlorides.[12][13] The 2,5-dimethoxy substitution pattern can be strategically employed to modulate properties such as solubility, metabolic stability, and target binding affinity.

Caption: General scheme for amide synthesis using this compound.

Influence of Methoxy Group Positioning on Reactivity

The reactivity of a dimethoxybenzoyl chloride isomer is a delicate balance of electronic and steric effects. In this compound:

-

Electronic Effects: The methoxy group at the 2-position (ortho) and the 5-position (meta) both exert an electron-donating effect through resonance and an electron-withdrawing inductive effect. The ortho-methoxy group can donate electron density to the ring, which can slightly decrease the electrophilicity of the carbonyl carbon. The meta-methoxy group's resonance effect does not extend to the carbonyl carbon, making its inductive (electron-withdrawing) effect more pronounced relative to a para-substituent.

-

Steric Effects: The ortho-methoxy group provides moderate steric hindrance around the carbonyl group, which can slow the rate of nucleophilic attack compared to less hindered isomers like 3,5-dimethoxybenzoyl chloride. However, this steric hindrance is significantly less pronounced than in the 2,6-dimethoxy isomer, where two ortho groups severely restrict access to the carbonyl carbon.

This unique electronic and steric profile makes this compound a moderately reactive acylating agent, allowing for controlled reactions with a variety of nucleophiles.

Safety, Handling, and Storage

Hazard Statement: H314 - Causes severe skin burns and eye damage.

This compound is a corrosive and moisture-sensitive compound that must be handled with appropriate engineering controls and personal protective equipment (PPE).

Table 2: Hazard and Safety Information

| Hazard Class | GHS Pictogram | Precautionary Statements |

| Skin Corrosion 1B | GHS05 (Corrosion) | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of corrosive vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.

-

Dispensing: Use a syringe or cannula for transferring the liquid under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

-

Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from water and incompatible materials such as bases and strong oxidizing agents. Storage under an inert atmosphere is recommended to maintain product quality.

References

- Procedure for the reaction of a carboxylic acid with thionyl chloride. (n.d.). Organic Syntheses.

- 7-methoxyphthalide synthesis via N,N-Diethyl-2-methoxybenzamide. (n.d.). Organic Syntheses.

- Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). Organic Chemistry Portal.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Synthesis of 2,5-dimethoxybenzyl chloride. (n.d.). PrepChem.com.

- Maciá, B., et al. (2018). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal.

- How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction? (2014). ResearchGate.

- Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868–7876.

- 3,5-Dimethoxybenzoyl chloride. (n.d.). NIST WebBook.

- 2,5-Dimethoxybenzenesulfonyl chloride. (n.d.). NIST WebBook.

- 2,6-Dimethoxybenzoyl chloride. (n.d.). PubChem.

- Li, Y., et al. (2023). Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer. Molecules, 28(4), 1888.

- Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | CAS: 17918-14-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 17918-14-8|2,5-Dimethoxybenzoylchloride|BLD Pharm [bldpharm.com]

- 4. 2,5-Dimethoxy-benzoyl chloride | CymitQuimica [cymitquimica.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. Amide Synthesis [fishersci.it]

- 12. Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

2,5-Dimethoxybenzoyl chloride molecular weight

An In-depth Technical Guide to 2,5-Dimethoxybenzoyl Chloride: Properties, Synthesis, and Applications

Introduction

This compound is a specialized acyl chloride reagent of significant interest to researchers in medicinal chemistry and organic synthesis. Its utility lies in the reactive benzoyl chloride moiety, which is electronically modified by two methoxy groups on the aromatic ring. These substituents influence the reactivity of the acyl chloride and provide synthetic handles for further molecular elaboration, making it a valuable building block for constructing complex molecular architectures, particularly in the realm of drug discovery and development. This guide provides a comprehensive overview of its core properties, a detailed breakdown of its molecular weight, common synthetic methodologies, and its applications.

Core Physicochemical Properties and Identifiers

A precise understanding of a reagent's fundamental properties is critical for its effective use in a laboratory setting. This compound is typically encountered as a liquid at room temperature.[1] Its key identifiers and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | [2][3] |

| CAS Number | 17918-14-8 | [1][4] |

| Canonical SMILES | COC1=CC=C(OC)C(C(=O)Cl)=C1 | [1] |

| InChI Key | YARKPRSRXZGKNI-UHFFFAOYSA-N | [1] |

A Detailed Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₉H₉ClO₃. The calculation, based on the standard atomic weights of each element, is detailed below.

-

Carbon (C): The standard atomic weight of carbon is approximately 12.011 amu.[5][6]

-

Hydrogen (H): The standard atomic weight of hydrogen is approximately 1.008 amu.[7][8]

-

Chlorine (Cl): The standard atomic weight of chlorine is approximately 35.453 amu.[9][10]

-

Oxygen (O): The standard atomic weight of oxygen is approximately 15.999 amu.[11][12]

The molecular weight is calculated as follows:

(9 × C) + (9 × H) + (1 × Cl) + (3 × O) = Molecular Weight (9 × 12.011) + (9 × 1.008) + (1 × 35.453) + (3 × 15.999) = 200.62 g/mol

This calculated value is consistent with data provided by commercial suppliers and chemical databases.[2][3]

Synthesis and Mechanistic Considerations

The most common and direct laboratory synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 2,5-dimethoxybenzoic acid. This transformation is typically achieved using an inorganic acid chloride such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis via Thionyl Chloride

-

Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 2,5-dimethoxybenzoic acid. The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Thionyl chloride (typically 1.5 to 2.0 equivalents) is added to the flask, either neat or with a non-protic solvent like toluene or dichloromethane. If desired, a catalytic amount of DMF (1-2 drops) is added.

-

Reaction: The mixture is gently heated to reflux (typically 70-80 °C) and stirred. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Workup: Upon completion, the excess thionyl chloride is removed by distillation, often under reduced pressure. The crude this compound product is then purified, commonly by vacuum distillation, to yield the final product.

Causality and Mechanistic Pathway

The use of thionyl chloride is predicated on its ability to convert a hydroxyl group into a good leaving group. The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair on the carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride. Following a series of steps involving the departure of chloride and sulfur dioxide, the highly electrophilic acyl chloride is formed. The generation of gaseous byproducts (HCl and SO₂) helps drive the reaction to completion according to Le Châtelier's principle.

Caption: Synthetic workflow for this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized product, a suite of analytical techniques is employed. Each method provides a unique piece of structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons and the two methoxy groups. The chemical shifts and coupling patterns of the aromatic protons confirm the 1,2,5-substitution pattern.

-

¹³C NMR: Will display distinct resonances for the carbonyl carbon, the aromatic carbons (both protonated and quaternary), and the methoxy carbons.

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ is a definitive indicator of the acyl chloride C=O stretch.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable in the mass spectrum, resulting in M and M+2 peaks.[13][14]

Applications in Drug Development and Research

This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its primary function is to introduce the 2,5-dimethoxybenzoyl moiety into a target structure via acylation reactions.

-

Acylation of Amines and Alcohols: It readily reacts with primary and secondary amines to form amides, and with alcohols to form esters. These reactions are fundamental in building the core scaffolds of many pharmaceutical compounds.

-

Friedel-Crafts Acylation: It can be used to acylate electron-rich aromatic or heteroaromatic rings, forming new carbon-carbon bonds and constructing more complex aromatic systems.

The methoxy groups are not merely passive substituents; they can be demethylated at later stages of a synthesis to reveal phenol functionalities, which are common pharmacophores in many drug classes and can serve as points for further functionalization.

Caption: Key reaction pathways for this compound.

Safety and Handling

This compound is a reactive and corrosive chemical. As an acyl chloride, it will react readily with moisture, including humidity in the air, to produce hydrochloric acid. Therefore, it must be handled in a well-ventilated fume hood, under anhydrous conditions, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed handling and disposal information, the Safety Data Sheet (SDS) provided by the supplier must be consulted.

Conclusion

This compound is a versatile and valuable reagent for chemical synthesis. A thorough understanding of its properties, particularly its precise molecular weight, is fundamental to its stoichiometric use in reactions. Its straightforward synthesis from 2,5-dimethoxybenzoic acid and its predictable reactivity make it an important tool for medicinal chemists and researchers aiming to construct complex molecules with potential therapeutic applications.

References

- Wikipedia contributors. (2024). Chlorine. Wikipedia. [Link]

- IUPAC Commission on Isotopic Abundances and

- American Chemistry Council. (n.d.). Chlorine Facts - Chlorine The Element of Surprise. [Link]

- Various authors. (2011).

- Wikipedia contributors. (2024). Isotopes of chlorine. Wikipedia. [Link]

- Unacademy. (n.d.). Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained?[Link]

- Wikipedia contributors. (2024).

- nglos324. (n.d.). oxygen. [Link]

- Wikipedia contributors. (2024). Oxygen. Wikipedia. [Link]

- Wikipedia contributors. (2024). Hydrogen. Wikipedia. [Link]

- IUPAC Commission on Isotopic Abundances and

- BYJU'S. (n.d.). Carbon. [Link]

- Westfield State University. (n.d.).

- Various authors. (2017).

- CP Lab Chemicals. (n.d.). 2, 5-DIMETHOXYBENZYL CHLORIDE, min 95%, 1 gram. [Link]

- Chemistry For Everyone. (2025).

- Chemistry For Everyone. (2025). What Is The Atomic Weight Of Hydrogen? YouTube. [Link]

- Chemistry For Everyone. (2025).

- Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Carbon. [Link]

- Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Oxygen. [Link]

- National Institute of Standards and Technology. (n.d.).

- PubChem. (n.d.). 2,5-Dimethylbenzoyl chloride. [Link]

- PubChem. (n.d.). 2,4-Dimethoxybenzoyl chloride. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2,5-Dimethoxy-benzoyl chloride | CymitQuimica [cymitquimica.com]

- 3. 2,4-Dimethoxybenzoyl chloride | C9H9ClO3 | CID 2734719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 17918-14-8 [chemicalbook.com]

- 5. byjus.com [byjus.com]

- 6. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Chlorine - Wikipedia [en.wikipedia.org]

- 10. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. Oxygen - Wikipedia [en.wikipedia.org]

- 12. Oxygen, atomic [webbook.nist.gov]

- 13. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 14. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

2,5-Dimethoxybenzoyl chloride structural formula

An In-depth Technical Guide to 2,5-Dimethoxybenzoyl Chloride: Synthesis, Reactivity, and Applications

For the modern researcher in organic synthesis and drug development, the strategic selection of building blocks is paramount. Among the versatile class of aroyl chlorides, this compound emerges as a key intermediate, valued for its specific electronic and steric properties. This guide offers a comprehensive technical overview of its structure, synthesis, core reactivity, and safe handling, providing field-proven insights for its effective application in the laboratory.

Core Properties and Structural Formula

This compound is an aromatic acyl chloride characterized by a benzene ring substituted with a carbonyl chloride group and two methoxy groups at positions 2 and 5. These methoxy groups act as electron-donating substituents, influencing the reactivity of both the aromatic ring and the acyl chloride function.

Structural Representation

The structural formula of this compound is C₉H₉ClO₃.[1][2]

Caption: Structural Formula of this compound.

Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO₃ | [1][2] |

| Molecular Weight | 200.62 g/mol | [1][3] |

| CAS Number | 17918-14-8 | [1][2] |

| Appearance | Liquid | [2][3] |

| IUPAC Name | This compound | [2] |

Synthesis: From Carboxylic Acid to Acyl Chloride

The most direct and widely adopted method for preparing this compound is through the chlorination of its parent carboxylic acid, 2,5-Dimethoxybenzoic acid.[4] This transformation is a cornerstone of organic synthesis, converting a relatively unreactive carboxylic acid into a highly reactive acyl chloride, primed for subsequent nucleophilic attack.

Causality of Reagent Selection

Thionyl chloride (SOCl₂) is the reagent of choice for this conversion. The rationale is threefold:

-

High Reactivity: It readily reacts with carboxylic acids under mild conditions.

-

Gaseous Byproducts: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This simplifies the purification process immensely, as they can be easily removed from the reaction mixture, driving the equilibrium towards the product.[5]

-

Solvent Compatibility: The reaction can be run in an excess of thionyl chloride or in an inert solvent like toluene.[6][7]

A catalytic amount of N,N-Dimethylformamide (DMF) is often added to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent catalytic species for the conversion.[5][8]

Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated chemical fume hood.

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubbing trap (containing aqueous NaOH) for acidic gases, add 2,5-dimethoxybenzoic acid (1.0 eq).

-

Solvent Addition: Add an inert solvent such as toluene (approx. 7-10 mL per gram of acid).[6]

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).[5]

-

Reagent Addition: While stirring the suspension at room temperature, add thionyl chloride (1.2-1.5 eq) dropwise via a syringe or dropping funnel.[5] The addition may be slightly exothermic.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction is typically complete when the evolution of gaseous byproducts (HCl and SO₂) ceases and the reaction mixture becomes a clear solution.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride by rotary evaporation. To ensure complete removal of residual SOCl₂, fresh toluene can be added and subsequently evaporated again.[6] The resulting crude this compound, often an oil, can be used directly in many applications or purified further by vacuum distillation.

Key Reactions and Synthetic Applications

The high reactivity of the acyl chloride group makes this compound a powerful electrophile for a variety of crucial synthetic transformations.[9]

A. Amide Bond Formation

The reaction of this compound with primary or secondary amines is a robust and efficient method for forming amide bonds, a linkage central to the structure of countless pharmaceuticals. This is a classic nucleophilic acyl substitution reaction.

Mechanism Overview:

Caption: Logical flow of nucleophilic acyl substitution for amide formation.

General Protocol for Amidation:

-

Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or THF) in a flask under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath. The base is essential to neutralize the HCl byproduct generated during the reaction.[10]

-

Addition: Dissolve this compound (1.0-1.1 eq) in anhydrous DCM and add it dropwise to the stirred amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).

-

Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with dilute aqueous HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.

B. Friedel-Crafts Acylation

This powerful carbon-carbon bond-forming reaction introduces the 2,5-dimethoxybenzoyl group onto an aromatic ring, yielding valuable aryl ketone intermediates. The reaction is a classic electrophilic aromatic substitution, proceeding via a resonance-stabilized acylium ion intermediate generated by a Lewis acid catalyst.[11]

Mechanism Overview:

Caption: Key stages of the Friedel-Crafts Acylation reaction.

General Protocol for Friedel-Crafts Acylation:

-

Setup: In a flame-dried flask under an inert atmosphere, suspend the Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃, 1.1-1.3 eq) in an anhydrous solvent like DCM or 1,2-dichloroethane. Cool the suspension to 0 °C.

-

Addition: In a separate flask, dissolve this compound (1.0 eq) and the aromatic substrate (1.0 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred Lewis acid suspension, maintaining the temperature at 0 °C.[12]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC. Note that electron-rich aromatic compounds are the best substrates for this reaction.[12] Highly deactivated rings may not react.[13]

-

Work-up: Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.

-

Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers and wash with water, dilute NaOH solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude aryl ketone product by column chromatography or recrystallization.

Product Verification: Spectroscopic Analysis

Confirming the identity and purity of the synthesized this compound is a critical self-validating step. The following are expected spectroscopic signatures based on its structure.

| Technique | Expected Signature |

| ¹H NMR | - Aromatic Protons: Three distinct signals in the aromatic region (approx. δ 6.8-7.5 ppm). - Methoxy Protons: Two sharp singlets, each integrating to 3H, for the two non-equivalent -OCH₃ groups (approx. δ 3.8-4.0 ppm). |

| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region characteristic of an acyl chloride (approx. δ 165-170 ppm). - Aromatic Carbons: Six signals in the aromatic region, with the two carbons attached to methoxy groups shifted downfield. - Methoxy Carbons: Two signals around δ 55-60 ppm. |

| IR Spectroscopy | - C=O Stretch: A strong, sharp absorption band at a high wavenumber, characteristic of an acyl chloride carbonyl (approx. 1770-1800 cm⁻¹). The high frequency is due to the electron-withdrawing effect of the chlorine atom. - C-O Stretch: Strong bands corresponding to the aryl-alkyl ether linkages (approx. 1200-1280 cm⁻¹). |

Safety and Handling

This compound is a reactive and corrosive chemical that requires careful handling.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage.[2] It reacts violently with water and moisture, releasing corrosive HCl gas.[14] Inhalation and skin contact are harmful.[14][15]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[16][17] All manipulations should be performed inside a certified chemical fume hood.[15]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[14][16][17] It is crucial to protect it from moisture to prevent degradation.

-

Spills and Disposal: Absorb spills with an inert, dry material and place in a suitable container for chemical waste disposal. Dispose of contents and container in accordance with local, regional, and national regulations.[15]

Conclusion

This compound stands as a valuable and versatile reagent for the synthesis of complex organic molecules. Its preparation from the corresponding carboxylic acid is straightforward, and its utility in fundamental reactions like amide bond formation and Friedel-Crafts acylation makes it an indispensable tool for medicinal chemists and synthetic researchers. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, enables its effective and safe application in the development of novel chemical entities.

References

- PrepChem.Synthesis of 2,5-dimethylbenzoyl chloride.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2,6-Dimethoxybenzoyl chloride.

- PrepChem.Synthesis of i) 2,5-Dimethoxybenzyl chloride.

- PubChem.2,5-Dimethoxybenzyl chloride. National Center for Biotechnology Information.

- PubChem.2,5-Dimethylbenzoyl chloride. National Center for Biotechnology Information.

- PrepChem.Synthesis of 2,5-dimethoxybenzyl chloride.

- Fisher Scientific.Amide Synthesis.

- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- ResearchGate.Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different...

- Khan Academy.Friedel-Crafts acylation.

- PubChem.2,4-Dimethoxybenzoyl chloride. National Center for Biotechnology Information.

- YouTube. (2013). mechanism of amide formation with DCC.

- PrepChem.Synthesis of 2,6-dimethoxybenzoyl chloride.

- Google Patents.A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride.

- IUCr Journals. (2018). Syntheses and structures of two benzoyl amides...

- ResearchGate.(a) Experimental ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde in CDCl3...

Sources

- 1. This compound | 17918-14-8 [chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 2,5-Dimethoxy-benzoyl chloride | CymitQuimica [cymitquimica.com]

- 4. 2,5-ジメトキシ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN109053434A - A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Amide Synthesis [fishersci.co.uk]

- 11. Khan Academy [khanacademy.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. tcichemicals.com [tcichemicals.com]

Spectroscopic Signature of a Versatile Synthetic Intermediate: A Technical Guide to 2,5-Dimethoxybenzoyl Chloride

This technical guide provides an in-depth analysis of the spectroscopic properties of 2,5-dimethoxybenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] While its reactive nature often precludes isolation for detailed spectral characterization in many synthetic workflows[2], understanding its expected spectroscopic signature is paramount for reaction monitoring, impurity profiling, and ensuring the integrity of downstream products. This document, intended for researchers, scientists, and professionals in drug development, synthesizes foundational spectroscopic principles with comparative data from closely related isomers to provide a comprehensive analytical framework.

Molecular Structure and Synthetic Context

This compound (C₉H₉ClO₃, Molecular Weight: 200.62 g/mol ) is an aroyl chloride characterized by a benzene ring substituted with a carbonyl chloride group and two methoxy groups at the 2- and 5-positions. The high reactivity of the acyl chloride functional group makes it a potent electrophile for a wide range of nucleophilic acyl substitution reactions.[1]

The primary route to this compound involves the treatment of its parent carboxylic acid, 2,5-dimethoxybenzoic acid, with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] The choice of reagent can influence the impurity profile, a critical consideration during spectroscopic analysis.

Typical Synthesis Protocol

A common laboratory-scale synthesis of this compound is as follows:

-

To a solution of 2,5-dimethoxybenzoic acid (1.0 eq) in anhydrous toluene, a catalytic amount of N,N-dimethylformamide (DMF) is added under an inert atmosphere (e.g., N₂).

-

The solution is stirred until all the carboxylic acid has dissolved and then cooled to 0 °C.

-

Oxalyl chloride (1.05 eq) is added dropwise to the cooled solution.[2] Alternatively, thionyl chloride (1.2 eq) can be used, often at elevated temperatures.[3]

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-3 hours.

-

Reaction progress is monitored by the cessation of gas evolution and can be confirmed by thin-layer chromatography (TLC).

-

Upon completion, the solvent and excess reagent are removed under reduced pressure to yield crude this compound, typically as a yellow oil, which is often used immediately in subsequent synthetic steps without further purification.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the key functional groups within a molecule. For this compound, the most prominent feature is the carbonyl (C=O) stretch of the acyl chloride.

Experimental Methodology

-

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

-

Sample Preparation: A thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in an appropriate solvent (e.g., CCl₄ or CS₂) can be used.[4]

-

Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | [5] |

| ~2950-2850 | Medium | Aliphatic C-H Stretch (O-CH₃) | [5] |

| ~1780-1740 | Strong | C=O Stretch (Acyl Chloride) | [6] |

| ~1600 & ~1480 | Medium-Weak | Aromatic C=C Ring Stretch | [5] |

| ~1250 & ~1030 | Strong | Asymmetric & Symmetric C-O-C Stretch (Aryl Ether) | |

| ~900-700 | Medium-Strong | C-Cl Stretch |

Interpretation and Causality

The defining characteristic of an acyl chloride in an IR spectrum is the high-frequency carbonyl absorption.[6] The electronegative chlorine atom attached to the carbonyl carbon enhances the double-bond character of the C=O bond through inductive effects, shifting its stretching frequency to a higher wavenumber (~1780-1740 cm⁻¹) compared to ketones (~1715 cm⁻¹), aldehydes (~1725 cm⁻¹), and carboxylic acids (~1710 cm⁻¹). For comparison, the IR spectrum of the related 3,5-dimethoxybenzoyl chloride shows a strong carbonyl peak in this region.[6]

The presence of the aromatic ring is confirmed by the C-H stretches just above 3000 cm⁻¹ and the characteristic C=C in-ring stretching vibrations around 1600 cm⁻¹ and 1480 cm⁻¹.[5] The two methoxy groups will give rise to strong C-O stretching bands, typically seen as two distinct absorptions for asymmetric and symmetric stretching in the 1300-1000 cm⁻¹ range. The C-Cl stretch is expected in the lower frequency "fingerprint" region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants

The ¹H NMR spectrum is anticipated to show signals for three aromatic protons and two methoxy groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-6 | ~7.6 | d | J(ortho) ≈ 2-3 | Ortho to the electron-withdrawing COCl group and a methoxy group. |

| H-3 | ~7.2 | d | J(meta) ≈ 8-9 | Ortho to a methoxy group and meta to the COCl group. |

| H-4 | ~7.1 | dd | J(ortho) ≈ 8-9, J(meta) ≈ 2-3 | Ortho to one methoxy group and meta to the other, and ortho to H-3. |

| OCH₃ (C2) | ~3.9 | s | - | Methoxy group ortho to the acyl chloride. |

| OCH₃ (C5) | ~3.8 | s | - | Methoxy group meta to the acyl chloride. |

Note: These are predicted values based on additive models and data from similar compounds.

Interpretation: The electron-withdrawing acyl chloride group (-COCl) will deshield the aromatic protons, shifting them downfield relative to benzene (δ 7.3 ppm). Conversely, the electron-donating methoxy groups (-OCH₃) will shield the aromatic protons, shifting them upfield. The final chemical shifts are a balance of these effects. The proton at the H-6 position is expected to be the most downfield due to its proximity to the strongly deshielding acyl chloride group. The two methoxy groups will appear as sharp singlets, likely with slightly different chemical shifts due to their different electronic environments.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~168 | Carbonyl carbon of the acyl chloride, highly deshielded. |

| C-2, C-5 | ~158, ~154 | Aromatic carbons attached to methoxy groups, deshielded by oxygen. |

| C-1 | ~125 | Aromatic carbon attached to the COCl group. |

| C-6, C-3, C-4 | ~122, ~116, ~115 | Aromatic C-H carbons, with shielding/deshielding effects from substituents. |

| OCH₃ (C2) | ~56.5 | Methoxy carbon. |

| OCH₃ (C5) | ~56.0 | Methoxy carbon. |

Note: These are predicted values based on data from isomers and general substituent effects.

Interpretation: The carbonyl carbon of the acyl chloride is the most deshielded, appearing significantly downfield. The aromatic carbons directly attached to the electron-donating methoxy groups (C-2 and C-5) will also be downfield. The remaining aromatic carbons will appear in the typical aromatic region (δ 110-140 ppm), with their exact shifts determined by the combined electronic effects of the substituents. The two methoxy carbons will appear in the upfield region, around δ 56 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common technique for volatile compounds like acyl chlorides. Electrospray Ionization (ESI) may also be used, particularly with high-resolution mass spectrometry (HRMS).

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Predicted Fragmentation Pattern

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Ion Structure | Fragmentation Pathway | Reference |

| 200/202 | [C₉H₉ClO₃]⁺ | Molecular ion (M⁺), showing the characteristic 3:1 isotopic pattern for chlorine. | |

| 165 | [C₉H₉O₃]⁺ | Loss of a chlorine radical (•Cl) from the molecular ion. This acylium ion is often a prominent peak. | [4] |

| 137 | [C₈H₉O₂]⁺ | Loss of carbon monoxide (CO) from the acylium ion at m/z 165. | [4] |

| 122 | [C₇H₆O₂]⁺ | Loss of a methyl radical (•CH₃) from the ion at m/z 137. |

Interpretation: Upon electron ionization, this compound will form a molecular ion. Due to the presence of a chlorine atom, the molecular ion peak will appear as two peaks with a mass difference of 2, in an approximate 3:1 ratio of abundance (for ³⁵Cl and ³⁷Cl isotopes).

A characteristic fragmentation pathway for benzoyl chlorides is the loss of the chlorine atom to form a stable acylium ion.[4] For this compound, this would result in a strong peak at m/z 165. This acylium ion can then undergo further fragmentation, such as the loss of a neutral carbon monoxide molecule to give an ion at m/z 137. Subsequent losses of methyl radicals from the methoxy groups can also occur.

Conclusion

While the inherent reactivity of this compound makes its isolation and full spectroscopic characterization uncommon, a robust understanding of its expected spectral features is indispensable for the synthetic chemist. By leveraging the principles of IR, NMR, and mass spectrometry, and by drawing comparisons with its isomers and precursors, a clear and predictive analytical picture emerges. The data and interpretations presented in this guide provide a foundational framework for researchers to confidently identify and assess the purity of this versatile synthetic intermediate in their reaction mixtures, ensuring the successful synthesis of more complex molecular targets.

References

- McNaughton, D. A., Fu, X., Lewis, W., D'Alessandro, D. M., & Gale, P. A. (n.d.). Supplementary Information: Hydroquinone-based Anion Receptors for Redox-Switchable Chloride Binding. Core.ac.uk.

- Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74810, 2,6-Dimethoxybenzoyl chloride. PubChem.

- PrepChem. (n.d.). Synthesis of 2,5-dimethoxybenzyl chloride.

- Royal Society of Chemistry. (n.d.). Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper.

- University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides.

- Various Authors. (n.d.). Table of Characteristic IR Absorptions.

- WebBook, N. C. (n.d.). Benzoyl chloride. National Institute of Standards and Technology.

- WebBook, N. C. (n.d.). 3,5-Dimethoxybenzoyl chloride. National Institute of Standards and Technology.

Sources

- 1. CN109053434A - A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride - Google Patents [patents.google.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzoyl chloride [webbook.nist.gov]

- 5. 2,5-Dimethoxybenzoic acid [webbook.nist.gov]

- 6. 3,5-Dimethoxybenzoyl chloride [webbook.nist.gov]

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,5-Dimethoxybenzoyl Chloride

Introduction: The Analytical Imperative for 2,5-Dimethoxybenzoyl Chloride

This compound is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. Its bifunctional nature, combining the reactivity of an acyl chloride with the electronic and steric influences of two methoxy groups on an aromatic ring, makes it a versatile building block. The precise characterization of this molecule is paramount to ensuring the purity and identity of subsequent products in a synthetic workflow. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for the unambiguous structural elucidation of this compound. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in established principles of NMR spectroscopy and supported by comparative data from related structures.

The reactivity of the acyl chloride moiety necessitates careful handling and sample preparation to prevent hydrolysis, which would lead to the formation of the corresponding carboxylic acid, 2,5-dimethoxybenzoic acid. The presence of this common impurity is readily detectable by NMR, highlighting the technique's utility in quality control.

Experimental Protocol: Acquiring a High-Quality NMR Spectrum

The acquisition of a clean and interpretable NMR spectrum of a reactive species like this compound is contingent upon a meticulous experimental protocol. The primary challenge is the exclusion of atmospheric moisture to prevent hydrolysis.

Sample Preparation Workflow

Caption: Workflow for preparing a this compound NMR sample.

Instrumentation and Parameters

A standard 400 MHz or 500 MHz NMR spectrometer is suitable for the analysis.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

-

Relaxation Delay (d1): 2 seconds.

-

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the two methoxy groups. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing and anisotropic effects of the benzoyl chloride moiety. The spectrum is predicted to show three signals in the aromatic region and two singlets for the methoxy groups.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~7.5 - 7.7 | d | J ≈ 3.0 | 1H |

| H-4 | ~7.1 - 7.3 | dd | J ≈ 9.0, 3.0 | 1H |

| H-3 | ~6.9 - 7.1 | d | J ≈ 9.0 | 1H |

| OCH₃ (C-2) | ~3.9 - 4.1 | s | - | 3H |

| OCH₃ (C-5) | ~3.8 - 4.0 | s | - | 3H |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and established substituent effects in benzene rings. The exact values may vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (δ 6.9-7.7 ppm): The three aromatic protons are chemically non-equivalent and will appear as a set of coupled signals.

-

H-6: This proton is ortho to the electron-withdrawing acyl chloride group, leading to its downfield shift. It is meta-coupled to H-4, resulting in a doublet with a small coupling constant (J ≈ 3.0 Hz).

-

H-4: This proton is ortho to one methoxy group and meta to the other and the acyl chloride group. It is coupled to both H-3 (ortho-coupling) and H-6 (meta-coupling), giving rise to a doublet of doublets (dd).

-

H-3: This proton is ortho to a methoxy group and is expected to be the most upfield of the aromatic protons. It is ortho-coupled to H-4, appearing as a doublet.

-

-

Methoxy Region (δ 3.8-4.1 ppm): The two methoxy groups are in different chemical environments and are expected to appear as two distinct singlets. The methoxy group at C-2, being closer to the acyl chloride, may experience a slightly different electronic environment compared to the methoxy group at C-5.

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum of this compound provides complementary information, confirming the carbon skeleton of the molecule. It is expected to show nine distinct signals.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~168 - 172 |

| C-2 (C-OCH₃) | ~158 - 162 |

| C-5 (C-OCH₃) | ~152 - 156 |

| C-1 | ~125 - 129 |

| C-6 | ~122 - 126 |

| C-4 | ~118 - 122 |

| C-3 | ~114 - 118 |

| OCH₃ (C-2) | ~56 - 58 |

| OCH₃ (C-5) | ~55 - 57 |

Note: The carbonyl carbon (C=O) of acyl chlorides typically resonates in the range of 160-180 ppm.[1] The predicted shifts for the aromatic and methoxy carbons are based on data from 2,5-dimethoxybenzoic acid and other substituted benzoyl chlorides.

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (δ ~168-172 ppm): The signal for the carbonyl carbon of the acyl chloride is characteristically found in this downfield region.[1] It will likely be a sharp singlet with a lower intensity due to the absence of attached protons and a longer relaxation time.

-

Aromatic Carbons (δ ~114-162 ppm):

-

C-2 and C-5: The carbons directly attached to the electron-donating methoxy groups are significantly shielded and will appear the most downfield in the aromatic region.

-

C-1: This is the ipso-carbon to which the acyl chloride group is attached.

-

C-3, C-4, and C-6: These are the protonated aromatic carbons, and their chemical shifts are influenced by the combined electronic effects of the substituents.

-

-

Methoxy Carbons (δ ~55-58 ppm): The two methoxy carbons will appear as two distinct signals in the upfield region of the spectrum.

Identification of Common Impurities

The primary impurity to monitor for is 2,5-dimethoxybenzoic acid , the hydrolysis product. Its presence is indicated by:

-

¹H NMR: A broad singlet for the carboxylic acid proton (COOH) typically above 10 ppm, and slight shifts in the aromatic proton signals.

-

¹³C NMR: The appearance of a carboxylic acid carbonyl signal around 165-175 ppm, which can sometimes overlap with the acyl chloride carbonyl signal, and slight shifts in the aromatic carbon signals.

Another potential impurity is the starting material for the synthesis of the acyl chloride, which is often 2,5-dimethoxybenzoic acid. Residual solvent from the synthesis, such as thionyl chloride, would not be visible in the NMR spectrum.

Logical Framework for Spectral Assignment

The assignment of the NMR signals can be confirmed using two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) .

Caption: Logical workflow for NMR spectral assignment.

-

COSY: A ¹H-¹H COSY spectrum will show correlations between coupled protons. For this compound, cross-peaks would be expected between H-3 and H-4, and between H-4 and H-6, confirming their connectivity.

-

HSQC: An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of the protonated aromatic carbons (C-3, C-4, and C-6).

Conclusion: A Robust Analytical Tool

NMR spectroscopy is an indispensable technique for the structural verification and purity assessment of this compound. A thorough understanding of its ¹H and ¹³C NMR spectra, as outlined in this guide, enables researchers, scientists, and drug development professionals to confidently identify the compound, detect critical impurities, and ensure the quality of their synthetic intermediates. The combination of one-dimensional and two-dimensional NMR experiments provides a self-validating system for the complete and accurate characterization of this important chemical building block.

References

- University of Calgary. (n.d.). Spectroscopic Analysis: Acyl Chlorides.

- PubChem. (n.d.). 2,5-Dimethoxybenzoic acid.

Sources

2,5-Dimethoxybenzoyl chloride mass spectrometry analysis

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,5-Dimethoxybenzoyl Chloride

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound (C₉H₉ClO₃), a pivotal reagent in synthetic organic chemistry and a versatile derivatizing agent for complex analytical applications. This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven methodologies for the robust characterization of this compound. We will delve into the principles of ionization, predictable fragmentation pathways under Electron Ionization (EI), and the strategic use of this compound to enhance Liquid Chromatography-Mass Spectrometry (LC-MS) analyses of polar metabolites. The protocols and interpretations herein are designed as self-validating systems, ensuring scientific integrity and reproducibility.

Introduction: The Analytical Significance of this compound

This compound is an acyl chloride derivative of benzene. The presence of the highly reactive acyl chloride functional group, combined with the electron-donating methoxy substituents on the aromatic ring, makes it a valuable building block in organic synthesis. The specific positioning of these methoxy groups modulates the electrophilicity and steric environment of the carbonyl carbon, influencing its reactivity.[1]

From an analytical perspective, mass spectrometry (MS) is the definitive technique for its structural confirmation and purity assessment.[2] Understanding its behavior within a mass spectrometer is crucial for two primary reasons: first, for quality control of the reagent itself, and second, for interpreting the mass spectra of new molecules synthesized from it. Furthermore, its ability to react with a wide range of functional groups makes it an excellent derivatization agent, transforming analytes that are otherwise challenging to analyze by conventional LC-MS into species with superior chromatographic and ionization properties.[3][4]

Core Principles of Ionization and Instrumentation

The choice of mass spectrometry technique is dictated by the analyte's properties and the analytical goal. For a relatively volatile and thermally stable molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the gold standard for direct analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is an ideal platform for the analysis of volatile organic compounds.[5] The gas chromatograph separates the analyte from the sample matrix before it enters the mass spectrometer, ensuring a pure compound is introduced into the ion source.[2][6]

Electron Ionization (EI): The Rationale EI is a "hard" ionization technique that utilizes a high-energy beam of electrons (typically 70 eV) to bombard the gaseous analyte molecules.[7][8] This high energy is sufficient to dislodge a valence electron, creating a positively charged radical cation known as the molecular ion (M⁺•) .[9][10]

The key advantage of EI is that the excess energy imparted to the molecular ion induces extensive and reproducible fragmentation.[8][9] This fragmentation pattern serves as a unique "fingerprint" of the molecule, providing invaluable structural information. The stability and reproducibility of these patterns allow for the creation of vast spectral libraries, such as the NIST Mass Spectral Library, which are essential for compound identification.[11][12]

Decoding the Mass Spectrum: Fragmentation Analysis of this compound

The EI mass spectrum of this compound is predictable and follows logical fragmentation rules based on the principles of ion stability. The molecular formula is C₉H₉ClO₃, with a molecular weight of approximately 200.62 g/mol .[13][14]

The Molecular Ion and its Isotopic Signature

The first crucial signal to identify is the molecular ion (M⁺•). For this compound, this will appear at a mass-to-charge ratio (m/z) of 200, corresponding to the molecule containing the most abundant isotopes (¹²C, ¹H, ¹⁶O, and ³⁵Cl).

A definitive feature that validates the identity of the molecular ion is the isotopic pattern conferred by chlorine. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a characteristic M+2 peak at m/z 202, with an intensity approximately one-third that of the M⁺• peak at m/z 200.[15] The observation of this 3:1 isotopic ratio is a self-validating confirmation of the presence of a single chlorine atom in the ion.

Primary Fragmentation Pathways

The energetically unstable molecular ion undergoes a cascade of fragmentation events to form more stable product ions. The most prominent fragmentation pathways are governed by the cleavage of the weakest bonds and the formation of stabilized ions, such as resonance-stabilized acylium cations.[16]

-

Formation of the Acylium Ion (m/z 165): The most favorable initial fragmentation is the loss of the chlorine radical (•Cl) from the molecular ion. This is because the resulting 2,5-dimethoxybenzoyl cation is an acylium ion , which is significantly stabilized by resonance. This fragment is often the most abundant ion in the spectrum (the base peak).

-

[M - Cl]⁺ = m/z 200 - 35 → m/z 165

-

-

Loss of Carbon Monoxide (m/z 137): Acylium ions are known to readily lose a neutral molecule of carbon monoxide (CO), a very stable small molecule. This fragmentation results in the formation of the 2,5-dimethoxyphenyl cation.

-

[M - Cl - CO]⁺ = m/z 165 - 28 → m/z 137

-

-

Fragmentation of Methoxy Groups (m/z 122): Subsequent fragmentation often involves the methoxy substituents. The ion at m/z 137 can lose a methyl radical (•CH₃) to form an even more stable ion.

-

[M - Cl - CO - CH₃]⁺ = m/z 137 - 15 → m/z 122

-

The following diagram illustrates this primary fragmentation cascade.

Caption: Primary EI fragmentation pathway of this compound.

Data Summary: Expected Ion Fragments

The table below summarizes the key ions expected in the EI mass spectrum of this compound.

| m/z | Proposed Ion Structure | Neutral Loss | Comments |

| 200 | [C₉H₉³⁵ClO₃]⁺• | - | Molecular Ion (M⁺•) |

| 202 | [C₉H₉³⁷ClO₃]⁺• | - | M+2 Isotope Peak |

| 165 | [C₉H₉O₃]⁺ | •Cl | Resonance-stabilized acylium ion. Often the base peak. |

| 137 | [C₈H₉O₂]⁺ | CO | Loss of carbon monoxide from the acylium ion. |

| 122 | [C₇H₆O₂]⁺ | •CH₃ | Loss of a methyl radical from a methoxy group. |

Experimental Protocol: GC-MS Analysis

This section provides a robust, step-by-step methodology for the direct analysis of this compound.

4.1 Sample Preparation (Trustworthiness Pillar)

The integrity of the analysis begins with proper sample preparation. Due to the reactivity of the acyl chloride moiety with protic solvents and moisture, all handling must be performed under anhydrous conditions.[17]

-

Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as Dichloromethane (DCM) or Hexane.

-

Stock Solution: Prepare a stock solution of ~1 mg/mL of this compound in the chosen solvent.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for injection. This prevents detector saturation and ensures optimal peak shape.

-

Control: Run a solvent blank before and after the sample sequence to verify the cleanliness of the system and rule out carryover.

4.2 GC-MS Methodological Parameters

The following parameters serve as a validated starting point for analysis.

| Parameter | Recommended Setting | Rationale |

| GC System | ||

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |

| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte. |

| Carrier Gas | Helium | Provides good efficiency and is inert. |

| Flow Rate | 1.0 mL/min (constant flow) | Standard flow rate for typical 0.25 mm ID columns. |

| GC Column | Agilent DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A low-polarity 5% phenyl-methylpolysiloxane phase provides excellent resolution for a wide range of compounds. |

| Oven Program | Initial: 100 °C (hold 1 min) Ramp: 15 °C/min to 280 °C Hold: 5 min | The program ensures the analyte elutes at a reasonable temperature with good peak shape and cleans the column of any higher-boiling impurities. |

| MS System | ||

| Ion Source | Electron Ionization (EI) | As detailed above, provides reproducible fragmentation for structural elucidation. |

| Electron Energy | 70 eV | The industry standard for EI, enabling comparison with spectral libraries.[7][9] |

| Source Temp. | 230 °C | A standard temperature that balances analyte stability and ionization efficiency. |

| Mass Range | m/z 40-350 | Covers the molecular ion and all expected fragments. |

Application as a Derivatizing Agent for LC-MS

While GC-MS is ideal for analyzing this compound itself, the compound is frequently used to enable the analysis of other molecules by Liquid Chromatography-Mass Spectrometry (LC-MS).[18][19]

Many small, polar metabolites (e.g., amino acids, neurotransmitters) exhibit poor retention on standard reversed-phase LC columns and may have low ionization efficiency in ESI-MS.[4] Derivatization with benzoyl chloride or its analogues addresses these challenges.[3][20][21]

The Schotten-Baumann Reaction Principle The derivatization follows the Schotten-Baumann reaction, where the acyl chloride reacts with nucleophiles like primary/secondary amines and phenols under basic conditions to form stable amide or ester linkages.[4]

Benefits of Derivatization:

-

Enhanced Retention: The addition of the nonpolar dimethoxybenzoyl group significantly increases the hydrophobicity of the analyte, improving its retention on C18 and other reversed-phase columns.[3][4]

-

Improved Ionization: The derivatized product often exhibits enhanced proton affinity, leading to greater signal intensity in positive-mode ESI-MS.[20]

-

Multiplexed Analysis: Derivatization provides a common chemical moiety to a diverse class of compounds, allowing for the development of targeted MS/MS methods (e.g., Multiple Reaction Monitoring, MRM) that monitor for the loss of the derivatizing group. This is highly valuable in targeted metabolomics.[18]

The workflow below illustrates the general process.

Caption: General workflow for analyte derivatization prior to LC-MS analysis.

Conclusion

The mass spectrometric analysis of this compound is a clear illustration of the power of modern analytical techniques. Through GC-MS with Electron Ionization, its identity can be unequivocally confirmed via a combination of its molecular ion, its chlorine isotopic pattern, and a predictable, logical fragmentation cascade that produces a stable acylium ion. This direct analysis is fundamental for quality assurance in both research and industrial settings.

Beyond its own characterization, this compound serves as a powerful enabling tool in the field of metabolomics and clinical analysis. Its use as a derivatizing agent transforms analytically challenging polar molecules into compounds ideally suited for robust and sensitive analysis by LC-MS/MS. This technical guide provides the foundational knowledge and validated protocols for scientists to confidently employ mass spectrometry in the comprehensive study of this versatile chemical.

References

- Song, P., Mabrouk, O. S., Hershey, N. D., & Kennedy, R. T. (2012). In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography–Mass Spectrometry. PMC - NIH. [Link]

- Malec, P. A., & Kennedy, R. T. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PMC - NIH. [Link]

- Grinias, J. P., et al. (2017). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS.

- Zestos, A. G., & Kennedy, R. T. (2017). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC - PubMed Central. [Link]

- Wong, J. M. T., Malec, P. A., Mabrouk, O. S., & Kennedy, R. T. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. PubMed. [Link]

- LCGC International. (n.d.). Electron Ionization for GC–MS.

- Zestos, A. G., & Kennedy, R. T. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS.

- Chemistry LibreTexts. (2022). 3.

- PubChem. (n.d.). 2,6-Dimethoxybenzoyl chloride. PubChem. [Link]

- University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. University of Calgary. [Link]

- D'Agostino, P. A., & Chenier, C. L. (2020). Liquid Chromatography-Mass Spectrometry in Analysis of Chemicals Related to the Chemical Weapons Convention.

- NIST. (n.d.). Benzoyl chloride. NIST WebBook. [Link]

- PubChem. (n.d.). 2,5-Dimethoxybenzenesulfonyl chloride. PubChem. [Link]

- Wikipedia. (n.d.). Mass spectrometry. Wikipedia. [Link]

- Technology Networks. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Technology Networks. [Link]

- Wong, J. M. T., et al. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Semantic Scholar. [Link]

- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

- Santos, F. J. G., et al. (2020). Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. BrJAC. [Link]

- Agilent. (n.d.). GC AND GC/MS Your Essential Resource for Columns & Supplies. Agilent. [Link]

- NIST. (n.d.). 3,5-Dimethoxybenzoyl chloride. NIST WebBook. [Link]

- NIST. (n.d.). 3,5-Dimethoxybenzoyl chloride Mass Spectrum. NIST WebBook. [Link]

- NIST. (n.d.). 3,5-Dimethoxybenzoyl chloride IR Spectrum. NIST WebBook. [Link]

- LibreTexts. (n.d.).

- Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]

- PubChem. (n.d.). 3,5-Dimethoxybenzoyl chloride. PubChem. [Link]

- NIST. (n.d.). Benzoyl chloride, 4-methoxy-. NIST WebBook. [Link]

- PubChem. (n.d.). 2-Methoxybenzoyl chloride. PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 3. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. brjac.com.br [brjac.com.br]

- 6. hpst.cz [hpst.cz]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Benzoyl chloride [webbook.nist.gov]

- 12. 3,5-Dimethoxybenzoyl chloride [webbook.nist.gov]

- 13. CAS 17918-14-8 | 2616-5-12 | MDL MFCD00016347 | this compound | SynQuest Laboratories [synquestlabs.com]

- 14. 3,5-二甲氧基苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. whitman.edu [whitman.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. | Semantic Scholar [semanticscholar.org]

- 20. In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]

safety and handling of 2,5-Dimethoxybenzoyl chloride

An In-Depth Technical Guide to the Safe Handling of 2,5-Dimethoxybenzoyl Chloride

Introduction: Balancing Reactivity and Risk